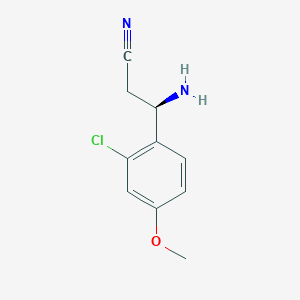

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a nitrile group, an amino group, and a substituted aromatic ring, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and ®-3-aminopropanenitrile.

Reaction Conditions: The key reaction involves the condensation of 2-chloro-4-methoxybenzaldehyde with ®-3-aminopropanenitrile under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

Automated Processes: Implementing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.

Quality Control: Employing rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound that is applicable in medicinal chemistry, organic synthesis, and material science. It features a nitrile group, an amino group, and a substituted aromatic ring, making it a versatile intermediate in chemical reactions.

Molecular Properties

- Molecular Formula: C10H11ClN2O

- Molecular Weight: 210.66 g/mol

- IUPAC Name: this compound

- InChI: InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1

- InChI Key: YBTLHKWJILOTNP-SNVBAGLBSA-N

- Isomeric SMILES: COC1=CC(=C(C=C1)C@@HN)Cl

- Canonical SMILES: COC1=CC(=C(C=C1)C(CC#N)N)Cl

Scientific Research Applications

This compound has several scientific research applications:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

- Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of this compound typically involves these steps:

- The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and (R)-3-aminopropanenitrile.

- The key reaction involves the condensation of 2-chloro-4-methoxybenzaldehyde with (R)-3-aminopropanenitrile under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

- The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions

This compound can undergo various types of chemical reactions:

- Oxidation: The amino group can be oxidized to form corresponding imines or nitriles. Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

- Reduction: The nitrile group can be reduced to form primary amines. Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.

- Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols. Nucleophilic substitution reactions using reagents like sodium azide or thiourea can be performed.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to neurotransmission, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a methoxy group.

(3R)-3-Amino-3-(2-chloro-4-ethoxyphenyl)propanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets.

Biological Activity

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O, with a molecular weight of 210.66 g/mol. The compound features an amino group, a nitrile group, and a substituted aromatic ring, which contribute to its reactivity and biological activity.

The biological activity of this compound is thought to stem from its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmission and other biochemical processes.

- Receptor Modulation : It could interact with receptors that are crucial for signal transduction, thereby influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its usefulness in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Some studies have reported cytotoxic effects on cancer cell lines, suggesting possible applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on various cancer cell lines, the compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| (3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | Different stereochemistry | Potentially different biological activity |

| (3R)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile | Fluorine instead of chlorine | May exhibit different reactivity |

| (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile | Lacks chlorine substituent | Different interaction profile with biological targets |

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |

InChI Key |

YBTLHKWJILOTNP-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@@H](CC#N)N)Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CC#N)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.